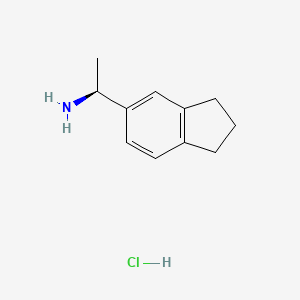

(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Description

(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene core substituted with an ethylamine group at the 5-position. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol (CAS: 1009-18-3) . The compound is supplied as a powder, stored at room temperature, and is utilized in life science research, particularly in crystallography and pharmaceutical development. The (S)-enantiomer is distinct due to its stereochemical configuration, which may influence receptor binding or catalytic activity in biological systems.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

URNAUSYFPYPCSD-QRPNPIFTSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(CCC2)C=C1)N.Cl |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 1-(2,3-Dihydro-1H-inden-5-yl)ethanone

- The key precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, can be synthesized by Friedel-Crafts acylation or other aromatic ketone formation methods on the indan ring system.

- This ketone serves as the substrate for subsequent reduction and amination steps.

Reduction of Ketone to Alcohol

- The ketone group is reduced to the corresponding secondary alcohol using hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- This step must be carefully controlled to avoid over-reduction or side reactions.

- Sodium borohydride is preferred for mild conditions and selectivity.

Reductive Amination to Form the Amine

- The secondary alcohol is converted to the amine via reductive amination.

- This involves reaction with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

- The process allows for the introduction of the amine group with retention of stereochemistry when chiral catalysts or chiral starting materials are used.

- Reductive amination is preferred for its efficiency and mild reaction conditions.

Hydrochloride Salt Formation

- The free amine is treated with hydrochloric acid to form the hydrochloride salt.

- This step improves the compound’s stability, crystallinity, and ease of handling.

- The hydrochloride salt is typically isolated as a white crystalline solid.

Industrial and Improved Processes

Oxime Reduction Route

- An alternative industrially relevant method involves the reduction of 2,3-dihydro-1H-1-indanone oxime to the amine.

- This method uses catalytic hydrogenation with Raney nickel under mild pressure (approx. 50 psi) and temperature conditions.

- The process yields (S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine in high purity and is scalable for industrial production.

Avoidance of Pressurized Hydrogenation

- Improvements in the oxime reduction method have been reported to eliminate the need for pressurized hydrogenation equipment.

- Use of oxammonium salts and sodium hydroxide in ethanol under reflux conditions allows conversion of 2,3-dihydro-1H-1-indanone to the amine in a more cost-effective and safer manner.

- This method simplifies operation and reduces production costs while maintaining high yield and purity.

Related Synthetic Analogues and Protective Group Strategies

- Protective groups such as acetyl and phthalimido have been used in related indoline derivatives to prevent side reactions during amination steps.

- For example, in the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, acetyl-protected indoline reacted with 2-(hydroxymethyl)isoindoline-1,3-dione followed by hydrazine hydrate treatment and acidification to yield the amine dihydrochloride salt.

- Although this exact method is for a related compound, it illustrates the importance of protective group strategies in complex amine syntheses.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The most common and industrially viable method for preparing (S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves reduction of the ketone precursor followed by reductive amination and salt formation.

- Alternative routes via oxime reduction provide scalable and efficient access to the amine, with recent improvements eliminating the need for high-pressure hydrogenation.

- Protective group strategies are important in related indoline derivatives to improve yields and purity.

- The hydrochloride salt form is preferred for pharmaceutical applications due to its enhanced stability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Comparison

The compound belongs to a family of dihydroindenyl amine derivatives. Below is a comparative analysis of structurally related compounds:

Key Findings

Stereochemical Impact : The (S)-configuration of the target compound differentiates it from its (R)-enantiomer (CAS: 1427393-49-4), which may exhibit divergent pharmacological properties due to chiral recognition in biological systems .

Substituent Effects: Chlorination (e.g., CAS: 1376687-76-1) increases lipophilicity and may enhance blood-brain barrier penetration .

Positional Isomerism : Moving the amine group from the 5-position (target compound) to the 1-position (CAS: 10305-73-4) simplifies the structure but reduces steric complexity, impacting solubility and reactivity .

Industrial Availability : The target compound is available in bulk quantities (e.g., American Elements), while derivatives like the 5-chloro variant are specialized reagents often requiring custom synthesis .

Biological Activity

(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride, also known by its CAS number 1009-18-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial and antifungal properties, and summarizes relevant research findings.

- Molecular Formula : C11H16ClN

- Molecular Weight : 197.71 g/mol

- IUPAC Name : 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride

The compound is characterized by its unique structure, which includes a dihydroindene moiety that may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures to (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that various alkaloids derived from similar frameworks demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 - 0.025 | Staphylococcus aureus |

| Compound B | 0.0195 | Escherichia coli |

| Compound C | 0.0048 | Bacillus mycoides |

The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, with some achieving complete bacterial death within hours .

Antifungal Activity

In addition to antibacterial effects, (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride may also possess antifungal properties. Similar compounds have shown activity against various fungal strains:

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| Compound D | 0.0048 | Candida albicans |

| Compound E | 0.039 | Fusarium oxysporum |

These findings indicate a broad spectrum of activity against pathogenic fungi .

The exact mechanism of action for (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is not fully elucidated but may involve:

Receptor Interaction : The compound likely interacts with specific bacterial or fungal receptors, disrupting cellular processes.

Cell Membrane Disruption : Similar compounds have been shown to compromise microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Pyrrolidine Derivatives : A study evaluated the antibacterial and antifungal activities of various pyrrolidine derivatives, revealing that structural modifications significantly impact efficacy against pathogens .

- Anticancer Potential : Research into the anticancer properties of related indene derivatives suggests potential therapeutic applications beyond antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride, and how can enantiomeric purity be validated?

- Methodology : Synthesis typically involves chiral resolution of racemic mixtures or enantioselective methods like asymmetric catalysis. For example, enantiomers of structurally similar indenyl amines are resolved via diastereomeric salt formation using chiral acids like tartaric acid derivatives . Purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Absolute configuration is confirmed via X-ray crystallography using SHELXL for refinement .

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from its structural analogs?

- Methodology :

- NMR : Key signals include the indene protons (δ 6.5–7.2 ppm, aromatic), dihydroindenyl CH₂ groups (δ 2.8–3.2 ppm), and the chiral amine proton (δ 1.5–2.0 ppm). COSY and NOESY confirm spatial proximity of protons .

- MS : Molecular ion [M+H]⁺ at m/z 197.71 (C₁₁H₁₆ClN) with fragmentation patterns distinguishing it from analogs lacking the dihydroindenyl group .

Q. What are the critical parameters for crystallization to obtain high-quality single crystals for X-ray analysis?

- Methodology : Solvent selection (e.g., ethanol/water mixtures), slow evaporation at 4°C, and seeding techniques. Use SHELXT for structure solution and SHELXL for refinement. For chiral centers, Flack parameter analysis is essential .

Advanced Research Questions

Q. How do enantiomeric differences ((S) vs. (R)) impact biological activity, and what experimental designs can quantify this?

- Methodology :

- Binding assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) in competitive binding studies against receptors like GPCRs or monoamine transporters .

- Enantiomer-specific IC₅₀ : Dose-response curves for each enantiomer using cell-based assays (e.g., cAMP modulation). Statistical analysis (ANOVA) identifies significant differences .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

- Methodology :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., β-adrenergic receptors). Focus on hydrogen bonding with the amine group and π-π stacking with the indenyl ring .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can contradictory data on solubility and stability in aqueous buffers be resolved?

- Methodology :

- pH-dependent solubility : Perform shake-flask experiments at pH 1–7 (simulating gastric to physiological conditions). Measure solubility via UV-Vis spectroscopy .

- Stability studies : HPLC-MS monitors degradation products under light, heat, or oxidative stress (e.g., 40°C/75% RH for 4 weeks) .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee > 99%)?

- Methodology :

- Continuous flow reactors : Optimize residence time and catalyst loading (e.g., immobilized chiral catalysts) .

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize in chiral solvents to enhance ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.